molecular formula C10H9NO B1296034 3-Methyl-1H-indole-2-carbaldehyde CAS No. 5257-24-9

3-Methyl-1H-indole-2-carbaldehyde

Cat. No.: B1296034
CAS No.: 5257-24-9
M. Wt: 159.18 g/mol
InChI Key: GHSUORIVDBPKKQ-UHFFFAOYSA-N
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Description

3-Methyl-1H-indole-2-carbaldehyde is a heterocyclic aromatic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a methyl group at the third position and an aldehyde group at the second position of the indole ring. It is used as a precursor in the synthesis of various biologically active molecules and has applications in medicinal chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

3-Methyl-1H-indole-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to the activation or inhibition of these enzymes, affecting the overall metabolic processes in the body.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to activate the aryl hydrocarbon receptor (AhR) in intestinal immune cells, leading to the production of interleukin-22, which plays a role in mucosal immunity . Additionally, this compound can affect the expression of genes involved in oxidative stress response, inflammation, and apoptosis, thereby influencing cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It can bind to specific receptors, such as the aryl hydrocarbon receptor, and modulate their activity. This binding can lead to changes in gene expression, enzyme activity, and cellular signaling pathways . Additionally, this compound can act as an enzyme inhibitor or activator, influencing the activity of enzymes involved in metabolic processes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidation and other chemical transformations, affecting their biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular metabolism, gene expression, and overall cellular health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and cell death . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s overall biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound in different tissues can influence its overall biological effects. Understanding these transport and distribution mechanisms is crucial for determining the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the mitochondria, where they can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indole-2-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . Another method involves the Vilsmeier-Haack reaction, where an indole derivative reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-8-4-2-3-5-9(8)11-10(7)6-12/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSUORIVDBPKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298761
Record name 3-Methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5257-24-9
Record name 5257-24-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125870
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Record name 3-Methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5257-24-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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